N-(2,6-Dimethylphenyl)-2-vinylbenzamide

Description

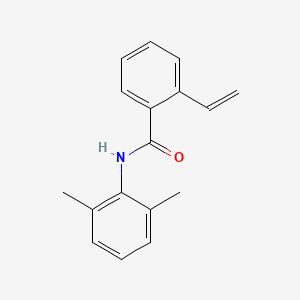

N-(2,6-Dimethylphenyl)-2-vinylbenzamide is a substituted benzamide derivative characterized by a 2-vinylbenzoyl group attached to the nitrogen of a 2,6-dimethylphenylamine moiety. The 2,6-dimethylphenyl group is a recurring motif in bioactive molecules, influencing steric hindrance, metabolic stability, and binding interactions .

Properties

CAS No. |

531548-94-4 |

|---|---|

Molecular Formula |

C17H17NO |

Molecular Weight |

251.32 g/mol |

IUPAC Name |

N-(2,6-dimethylphenyl)-2-ethenylbenzamide |

InChI |

InChI=1S/C17H17NO/c1-4-14-10-5-6-11-15(14)17(19)18-16-12(2)8-7-9-13(16)3/h4-11H,1H2,2-3H3,(H,18,19) |

InChI Key |

AWFYOTNBMLLPFC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC=C2C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dimethylphenyl)-2-vinylbenzamide typically involves the reaction of 2,6-dimethylaniline with a suitable acylating agent, such as vinylbenzoyl chloride, under basic conditions. The reaction proceeds through the formation of an amide bond between the amine group of 2,6-dimethylaniline and the acyl chloride group of vinylbenzoyl chloride. The reaction is usually carried out in an organic solvent, such as dichloromethane or toluene, at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is typically purified by recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dimethylphenyl)-2-vinylbenzamide can undergo various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.

Reduction: The amide group can be reduced to form amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used to reduce the amide group.

Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly used.

Major Products Formed

Oxidation: Epoxides or diols.

Reduction: Amines.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-(2,6-Dimethylphenyl)-2-vinylbenzamide has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,6-Dimethylphenyl)-2-vinylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Pharmacological Analogues

Anticonvulsant Prodrugs (DEGA and LY201116)

The compound DEGA (N-(2,6-dimethylphenyl)-4-[[(diethylamino)acetyl]amino]benzamide) serves as a prodrug for the anticonvulsant LY201115. DEGA undergoes sequential N-deethylation and hydrolysis to release LY201116, which exhibits potent maximal electroshock (MES) seizure inhibition (ED₅₀ = 0.5 mg/kg, iv). In contrast, N-(2,6-dimethylphenyl)-2-vinylbenzamide lacks the diethylglycineamide side chain, suggesting differences in metabolic activation and potency.

Key Comparison Table: Anticonvulsant Benzamides

Structural Mimicry of Penicillin

N-substituted 2-arylacetamides, including analogues of this compound, share structural similarities with the lateral chain of benzylpenicillin. This resemblance may influence antibacterial activity, though direct evidence for this compound is absent .

Pesticidal Analogues

The 2,6-dimethylphenyl group is critical in systemic fungicides such as metalaxyl and benalaxyl. These compounds feature methoxyacetyl or phenylacetyl substituents instead of the vinyl group, highlighting how side-chain modifications dictate target specificity.

Key Comparison Table: Pesticidal Benzamides

Crystallographic and Conformational Comparisons

Amide Group Geometry

In N-(2,6-dichlorophenyl)benzamide and related structures, the trans conformation of the N–H and C=O bonds is conserved, with dihedral angles between aromatic rings ranging from 48.5° to 65.1°. This geometry stabilizes intermolecular hydrogen bonding, as seen in crystal structures . The vinyl group in this compound may introduce torsional strain or π-π interactions, altering packing efficiency compared to chloro or methyl substituents.

Hydrogen Bonding and Solubility

Analogues like 2-amino-N-(2,6-dimethylphenyl)acetamide (glycinexylidide) exhibit enhanced solubility due to the amino group, enabling applications in local anesthetics. In contrast, the hydrophobic vinyl group in this compound likely reduces aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.